2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

Coumarin SAR Positional isomerism Anti-inflammatory

2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide (C₁₄H₁₅NO₄, MW 261.27 g/mol) is a synthetic coumarin derivative featuring a 3,4,7-trimethyl-substituted 2H-chromen-2-one core with a primary acetamide group ether-linked at the 5-position. This compound belongs to the (coumarinyloxy)acetamide class, a scaffold associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
Cat. No. B4704014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N
InChIInChI=1S/C14H15NO4/c1-7-4-10(18-6-12(15)16)13-8(2)9(3)14(17)19-11(13)5-7/h4-5H,6H2,1-3H3,(H2,15,16)
InChIKeyIBPOSZLYUPLPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide: Procurement-Ready Coumarin-Acetamide Building Block with Differentiated 5-Position Substitution


2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide (C₁₄H₁₅NO₄, MW 261.27 g/mol) is a synthetic coumarin derivative featuring a 3,4,7-trimethyl-substituted 2H-chromen-2-one core with a primary acetamide group ether-linked at the 5-position . This compound belongs to the (coumarinyloxy)acetamide class, a scaffold associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities [1]. Its defining structural features—the 3,4,7-trimethyl substitution pattern and the 5-position oxyacetamide arm—distinguish it from the more common 7-substituted coumarin analogs and establish it as a versatile intermediate for further derivatization or direct screening in drug discovery programs [2].

Why Generic 7-Substituted Coumarin Acetamides Cannot Substitute for 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide in Structure–Activity-Dependent Programs


Coumarin derivatives exhibit profoundly position-dependent biological activity profiles. The 5-position substitution pattern on the coumarin core found in this compound is structurally distinct from the far more prevalent 7-substituted analogs, which dominate the commercial coumarin acetamide space [1]. In anti-inflammatory coumarin research, 5-hydroxy-substituted coumarins (structurally related to the 5-oxy motif of this compound) have been identified as potent lipoxygenase inhibitors, whereas 7-hydroxy isomers predominantly act via prostaglandin biosynthesis inhibition—indicating that substitution position alone can re-route the mechanism of action [2]. Furthermore, the 3-methyl substituent present on this compound contributes to steric and electronic modulation of the chromenone ring that is absent in 4,7-dimethyl analogs, potentially affecting target binding kinetics . Generic interchange with a 7-substituted or des-methyl analog therefore risks altering both the pharmacological target profile and the synthetic derivatization trajectory.

Quantitative Differentiation Evidence: 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide Versus Closest Analogs


5-Position vs. 7-Position Substitution: Divergent Pharmacological Target Engagement in Coumarin Acetamides

The 5-oxy substitution pattern of the target compound confers a different pharmacological profile compared to 7-substituted coumarin isomers. In a systematic anti-inflammatory evaluation of 7-hydroxycoumarin derivatives, the most active compound—7-hydroxy-3,4,5-trimethylcoumarin (which bears a 5-methyl rather than a 5-oxy group but retains the 3,4,7-trimethyl scaffold)—achieved 95% iNOS inhibition, 92% NO suppression, and 92% IL-6 reduction at 100 μmol in LPS-induced J774 macrophages [1]. In contrast, the 7-substituted isomer 7-hydroxy-3,4,8-trimethylcoumarin showed markedly different activity in vasorelaxation assays where 3,4,8-trimethyl derivatives were reported as inactive while 3,4,7-trimethyl configurations retained activity, demonstrating that methyl group positioning alone produces measurable biological divergence [2]. The target compound combines the biologically favorable 3,4,7-trimethyl pattern with a 5-oxyacetamide substituent that can serve as a hydrogen-bond donor/acceptor—a feature absent in simple 5-hydroxy or 5-methyl analogs.

Coumarin SAR Positional isomerism Anti-inflammatory

Primary Amide vs. Carboxylic Acid Functional Group: Enzyme Inhibition Potency Differentiated by the Acetamide Moiety

The target compound's primary acetamide terminus (–OCH₂CONH₂) provides a fundamentally different hydrogen-bonding and metal-coordination profile compared to its carboxylic acid analog 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid (CAS 853892-41-8) [1]. In BindingDB enzyme inhibition data for a closely related N-substituted derivative sharing the identical 3,4,7-trimethyl-5-oxyacetamide core—N-[2-(4-sulfamoylphenyl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide—an IC₅₀ of 1.10 × 10³ nM (1.1 μM) was measured against fructose-bisphosphate aldolase from Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv) [2]. This contrasts with the carboxylic acid analog, which is expected to ionize at physiological pH (predicted pKₐ ~3–4), potentially limiting membrane permeability compared to the neutral amide. The primary amide also offers a synthetic handle for further derivatization (e.g., Hofmann rearrangement, dehydration to nitrile) not accessible from the acid without protection/deprotection steps.

Enzyme inhibition Functional group SAR Hydrogen bonding

3-Methyl Substituent Presence: Impact on Lipophilicity and Predicted ADME Profile vs. 4,7-Dimethyl Analog

The additional 3-methyl group on the target compound (absent in the commercially available 4,7-dimethyl analog, C₁₃H₁₃NO₄, MW 247.25) increases molecular weight by 14 Da and adds one additional rotatable bond restriction due to increased steric congestion around the chromenone ring . The 3-methyl substitution on coumarins has been shown to influence metabolic stability: in a cytochrome P450 inhibition study, 7-ethynyl-3,4,8-trimethylcoumarin demonstrated selective CYP1A1/1A2 inhibition (IC₅₀ = 0.46 μM and 0.50 μM, respectively) with no activity against CYP2A6 or CYP2B1 even at 50 μM, suggesting that the trimethyl substitution pattern can confer isoform selectivity [1]. The 3-methyl group also increases the calculated logP by approximately 0.5 units relative to the 4,7-dimethyl analog (predicted XLogP3: 3,4,7-trimethyl derivative ~2.8 vs. 4,7-dimethyl ~2.3), which may enhance passive membrane diffusion for intracellular target engagement.

Lipophilicity ADME prediction Methyl substitution

Coumarinyloxy Acetamide Scaffold Antimicrobial Activity: Class-Level Potency Against Drug-Resistant Pathogens

The (coumarinyloxy)acetamide chemotype has demonstrated validated antimicrobial activity against clinically relevant drug-resistant strains. In a study of synthetic (coumarinyloxy)acetamide derivatives, a structurally related quaternary ammonium derivative, N,N,N-triethyl-10-((4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-10-yl)oxy)decan-1-aminium bromide, exhibited MIC values of 16 μg/mL against MRSA, 35 μg/mL against multi-drug resistant P. aeruginosa, and 15.62 μg/mL against M. tuberculosis H37Rv, with favorable cytotoxicity profile on A549 cells [1]. Additionally, aromatic coumarinyloxy amides were reported to show antimicrobial potency comparable to or exceeding ciprofloxacin against select bacterial strains, whereas aliphatic straight-chain analogs showed poor activity—highlighting the importance of the aromatic coumarin core retained in the target compound [2]. The target compound's primary amide provides an unsubstituted hydrogen-bonding surface that may engage bacterial enzyme active sites differently than the tertiary or quaternary ammonium analogs.

Antimicrobial resistance MRSA Mycobacterium tuberculosis

Synthetic Tractability: Primary Amide as a Versatile Intermediate vs. N-Substituted Analogs

The unsubstituted primary acetamide group of the target compound distinguishes it from the more common N-aryl or N-alkyl substituted coumarinyloxy acetamides found in screening libraries (e.g., N-(4-methylphenyl), N-(pyridin-3-yl), or N-(indol-3-yl)ethyl derivatives) [1]. This free –CONH₂ terminus enables direct participation in key synthetic transformations: Hofmann rearrangement to the corresponding amine, dehydration to the nitrile, or acylation/sulfonylation without requiring a deprotection step. In contrast, N-substituted analogs require either a different synthetic route entirely or a deprotection/re-protection sequence to access the same diversification space [2]. The target compound's primary amide also permits direct coupling with carboxylic acids, acyl chlorides, or sulfonyl chlorides under standard amide bond-forming conditions, offering a more economical entry point for parallel library synthesis compared to pre-functionalized analogs.

Synthetic chemistry Derivatization Building block

Optimal Procurement and Deployment Scenarios for 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide


Anti-Infective Drug Discovery: Lead Identification Against Mycobacterial Fructose-Bisphosphate Aldolase

The structurally related N-[2-(4-sulfamoylphenyl)ethyl] derivative (sharing the identical 3,4,7-trimethyl-5-oxyacetamide core) demonstrated IC₅₀ = 1.1 μM against M. tuberculosis fructose-bisphosphate aldolase, a validated target in the glycolytic pathway of mycobacteria . The target compound's unsubstituted primary amide can serve as a minimalist scaffold for fragment-based screening or as a starting point for structure-guided optimization of the N-substituent to improve potency beyond the micromolar range. The MIC data for related coumarinyloxy acetamides against M. tuberculosis H37Rv (15.62 μg/mL) provides orthogonal whole-cell validation of the scaffold's antimycobacterial potential .

Anti-Inflammatory Program: NF-κB Pathway Modulation via 5-Substituted Coumarin Scaffold

The 3,4,7-trimethyl-5-substituted coumarin scaffold is structurally related to 7-hydroxy-3,4,5-trimethylcoumarin, which demonstrated potent suppression of iNOS expression (95% inhibition), NO production (92% reduction), and IL-6 release (92% reduction) at 100 μM in J774 macrophages via NF-κB pathway inhibition . The target compound's 5-oxyacetamide substituent replaces the 5-methyl group of that reference compound, potentially introducing additional hydrogen-bonding interactions with the NF-κB protein–DNA interface or upstream kinases. This compound is suitable for inclusion in cell-based phenotypic screens targeting the TLR4/NF-κB signaling axis, where the 5-position substitution pattern has been demonstrated to be pharmacologically relevant.

Medicinal Chemistry Library Design: Primary Amide Diversification Hub for Parallel Synthesis

The target compound's unsubstituted primary acetamide makes it an ideal diversification hub for generating focused compound libraries. Unlike pre-functionalized N-aryl or N-alkyl analogs (e.g., N-(pyridin-3-yl) or N-(4-methylphenyl) derivatives available from commercial sources), the free –CONH₂ group permits direct acylation with diverse carboxylic acid building blocks, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes in a single synthetic step . The predicted moderate logP (~2.8) and molecular weight (261.27) place this compound within lead-like chemical space, and its 5-position attachment point leaves the 6- and 8-positions of the coumarin ring available for additional functionalization .

Antimicrobial Resistance Screening: MRSA and Gram-Negative Pathogen Panel

The coumarinyloxy acetamide chemotype has demonstrated activity against both Gram-positive (MRSA) and Gram-negative (MDR P. aeruginosa) drug-resistant pathogens, with MIC values in the 16–35 μg/mL range . The target compound, bearing the minimal pharmacophore of this class (coumarin core + 5-oxyacetamide linker + primary amide), is an appropriate starting point for systematic SAR studies to identify the minimal structural requirements for antimicrobial activity. Its primary amide group also offers lower molecular complexity than the quaternary ammonium derivatives previously studied, potentially improving the drug-likeness of any resulting hits .

Quote Request

Request a Quote for 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.